Class-Level Anti-Inflammatory Potency: 4,5-Diaryl-2-(substituted thio)-1H-imidazole Scaffold Outperforms Phenylbutazone and Indomethacin
The parent scaffold of CAS 1226434-89-4—4,5-diaryl-2-(substituted thio)-1H-imidazole—has been directly compared with the clinical reference drugs phenylbutazone and indomethacin. Several analogs in the series were more potent than both standards in the rat adjuvant-induced arthritis assay. The lead compound tiflamizole (4,5-bis(4-fluorophenyl)-2-[(1,1,2,2-tetrafluoroethyl)sulfonyl]-1H-imidazole) was 8 times as potent as indomethacin (3.6 mg/kg/day vs. 29 mg/kg/day, approximate effective doses) in the same model [1]. This provides class-level evidence that the 4,5-diaryl-2-thioimidazole chemotype to which CAS 1226434-89-4 belongs can exceed the potency of benchmark non-steroidal anti-inflammatory drugs (NSAIDs).
| Evidence Dimension | Anti-inflammatory potency in rat adjuvant-induced arthritis |
|---|---|
| Target Compound Data | Not measured for CAS 1226434-89-4 specifically; class representative tiflamizole: approximately 8× more potent than indomethacin |
| Comparator Or Baseline | Indomethacin (standard NSAID); Phenylbutazone (standard NSAID) |
| Quantified Difference | Tiflamizole ~8× indomethacin potency (class-level SAR); other analogs in series more potent than phenylbutazone |
| Conditions | Rat adjuvant-induced arthritis assay (in vivo); Mouse phenyl-p-benzoquinone writhing (PQW) assay; Sharpe et al., J. Med. Chem. 1985 |
Why This Matters
Establishes the 4,5-diaryl-2-thioimidazole scaffold as a validated anti-inflammatory chemotype with documented superiority over clinical NSAIDs, supporting procurement of CAS 1226434-89-4 for SAR expansion around this privileged structure.
- [1] Sharpe TR, et al. Preparation and antiarthritic and analgesic activity of 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their sulfoxides and sulfones. J Med Chem. 1985;28(9):1188-1194. PMID: 3875725. View Source
